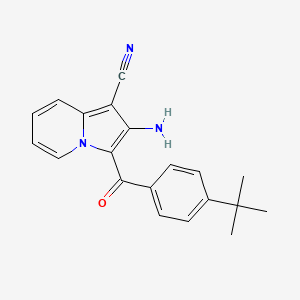

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile

Description

Properties

IUPAC Name |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-20(2,3)14-9-7-13(8-10-14)19(24)18-17(22)15(12-21)16-6-4-5-11-23(16)18/h4-11H,22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVLBKFBJWLKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzoyl chloride with an appropriate indolizine precursor under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Synthetic Pathways to Indolizine Derivatives

Indolizine scaffolds are typically constructed via cyclization or cycloaddition reactions. For example:

-

Reductive Cyclization : A one-pot, two-step synthesis of 2-aminoindoles involves SNAr substitution of 2-halonitrobenzenes with cyanoacetamides, followed by FeCl3/Zn-mediated reductive cyclization (PMC3124116). This method achieves yields >80% for derivatives with diverse substituents, including bulky groups like tert-butyl (Table 1).

-

1,3-Dipolar Cycloaddition : Ultrasound-assisted cycloaddition of pyridinium ylides with alkynes/alkenes provides indolizine-1-carbonitriles in high yields (Academia.edu). Substituents such as 4-tert-butylbenzoyl can be introduced via appropriate aldehyde precursors.

Table 1: Representative Reaction Conditions for Indolizine Synthesis

Functionalization of the Indolizine Core

The 3-benzoyl and 1-carbonitrile groups in the target compound enable diverse transformations:

-

Acyl Substitution : The 4-tert-butylbenzoyl group undergoes nucleophilic substitution under basic conditions. For example, methyl nitroacetate reacts with analogous 4-aryl-4-oxobut-2-enenitriles to yield quinolizin-4-ones or isoxazoles (PMC11391543).

-

Cyano Group Reactivity : The 1-carbonitrile can participate in:

-

Hydrolysis to carboxylic acids under acidic conditions.

-

Cyclization with amines to form tetrazole or imidazole rings (ACS Omega, 2021).

-

Key Reaction Example :

Solvent-Dependent Reactivity

Microwave-assisted reactions in hexafluoroisopropanol (HFIP) promote indolizine formation over competing pathways. For example:

-

Heating Z-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate in HFIP at 120°C yields indolizines (e.g., 3a ) as major products (PMC11391543).

Table 2: Solvent Effects on Product Distribution

| Solvent | Temperature | Major Product | Yield (%) | Minor Product |

|---|---|---|---|---|

| Toluene | 60°C | Isoxazole (5a ) | 72 | Quinolizin-4-one |

| HFIP | 120°C | Indolizine (3a ) | 85 | Isoxazole (5a ) |

Post-Synthetic Modifications

The 2-amino group enables further derivatization:

-

Mannich Reactions : Reactivity with formaldehyde and primary amines produces thieno[2,3-d]pyrimidines (ACS Omega, 2021).

-

Cross-Coupling : Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at the C3 position (RSC Adv., 2015).

Scientific Research Applications

Table 1: Summary of Synthetic Routes

| Route | Reactants | Conditions | Yield |

|---|---|---|---|

| Condensation | 4-tert-butylbenzoyl chloride + indolizine precursor | Basic (triethylamine or pyridine) | Moderate to High |

| Oxidation | 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile + oxidizing agents | Acidic/Neutral conditions | Variable |

| Reduction | This compound + reducing agents | Dry ether/Alcohol | High |

Biological Activities

Research indicates that indolizine derivatives, including this compound, exhibit a variety of biological activities:

- Antimicrobial Properties : Studies have shown that indolizines possess significant antimicrobial activity against various pathogens.

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent, demonstrating efficacy in inhibiting the growth of certain cancer cell lines .

- Anti-inflammatory Effects : Indolizines have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antiviral Activity : Some derivatives have shown promise against viral infections, suggesting potential applications in antiviral therapies .

Table 2: Biological Activities of Indolizine Derivatives

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

- Cancer Treatment : Due to its anticancer properties, this compound is being studied for use in cancer therapies, particularly in targeting specific types of tumors.

- Infectious Diseases : Its antimicrobial and antiviral activities suggest applications in treating infectious diseases.

- Neurological Disorders : With ongoing research into its anti-inflammatory effects, there may be potential for use in neurodegenerative diseases where inflammation plays a key role.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of indolizine derivatives in various research settings:

- Anticancer Evaluation : A study conducted by the National Cancer Institute evaluated the anticancer activity of several indolizine compounds, including derivatives similar to this compound. The results indicated significant growth inhibition across multiple cancer cell lines .

- Antimicrobial Testing : Research into the antimicrobial properties showed that certain indolizines exhibited potent activity against resistant bacterial strains, indicating their potential role in developing new antibiotics .

- Inflammatory Response Studies : Investigations into the anti-inflammatory properties demonstrated that these compounds could modulate inflammatory pathways, suggesting their utility in treating conditions like arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butylbenzoyl group can enhance its binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The tert-butylbenzoyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity and binding interactions compared to smaller substituents like the ethynyl group in 4a .

- Spectroscopic Signatures: All indolizine-carbonitrile derivatives exhibit characteristic IR absorption at ~2215 cm⁻¹ (C≡N stretch) and aromatic proton shifts in the δ 7.0–8.5 range in ¹H NMR . The absence of amino or benzoyl group data for the target compound limits direct comparison.

Table 2: Antimicrobial Activity of Indolizine-1-carbonitrile Derivatives

Key Observations :

- Derivatives with electron-withdrawing groups (e.g., halogens, cyano) exhibit improved antimicrobial potency due to enhanced interaction with microbial enzymes or membranes .

- The tert-butylbenzoyl group in the target compound may reduce solubility but increase target affinity through hydrophobic interactions, a hypothesis requiring experimental validation.

Stability and Reactivity

- Thermal Stability : Compound 4a demonstrates stability up to ~160°C, as indicated by its melting point . The tert-butyl group in the target compound may further enhance thermal stability.

Biological Activity

The compound 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile belongs to the indolizine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indolizine core substituted with a tert-butylbenzoyl group and an amino group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of indolizine derivatives, including this compound, have been extensively studied. Key areas of activity include:

- Anticancer Activity : Indolizines have shown promise in targeting various cancer cell lines. For instance, certain derivatives have demonstrated cytotoxic effects against colorectal cancer cell lines (HT-29, HCT116, RKO), with some compounds achieving cell viability below 50% at concentrations as low as 25 µM .

- COX-2 Inhibition : The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs. Studies indicate that indolizine derivatives can inhibit COX-2 activity, with some compounds exhibiting IC50 values in the micromolar range. For example, a related indolizine derivative demonstrated an IC50 of 5.84 µM compared to indomethacin (IC50 = 6.84 µM) .

- Antimicrobial Activity : Indolizine derivatives have also been evaluated for their antimicrobial properties. Some compounds have shown significant inhibitory effects against various bacterial strains including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. For example, N'-(pyridine-4-carbonyl) indolizine derivatives exhibited anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as COX-2 and phosphatases (e.g., MPtpA/MPtpB), which play critical roles in inflammation and cellular signaling pathways .

- Cytotoxicity Induction : The structural features of indolizines contribute to their ability to induce apoptosis in cancer cells by disrupting cellular functions and promoting cell cycle arrest .

- Antimicrobial Mechanisms : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with metabolic processes within the microorganisms .

Case Studies and Research Findings

Several studies have explored the biological activity of indolizine derivatives:

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted by Boot et al. synthesized various pyrido[2,3-b]indolizine derivatives and evaluated their anticancer potential against colorectal cancer cell lines. The findings indicated that several compounds exhibited significant cytotoxicity, particularly against RKO cells, underscoring the potential of indolizines in cancer therapy .

Case Study: COX-2 Inhibition

Research focusing on the inhibition of COX enzymes revealed that certain indolizine derivatives can effectively reduce inflammation by inhibiting COX-2 activity. The molecular modeling studies suggested that hydrophobic interactions were key to their inhibitory effects .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.